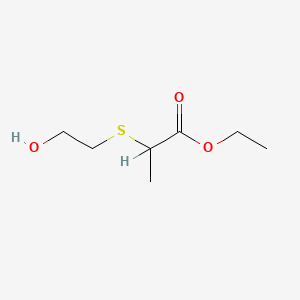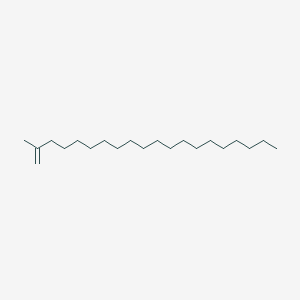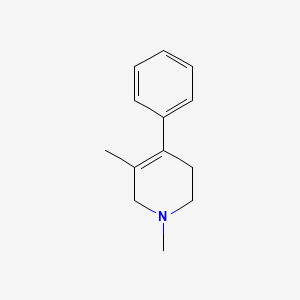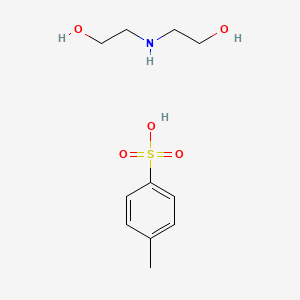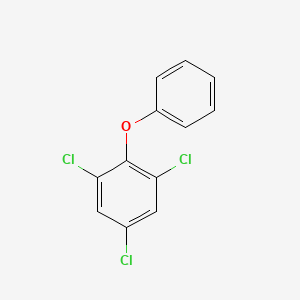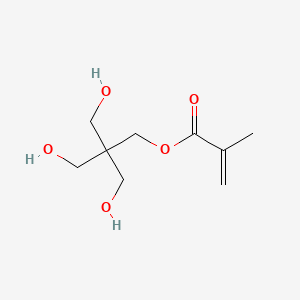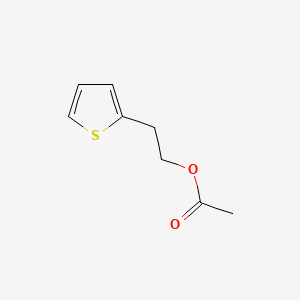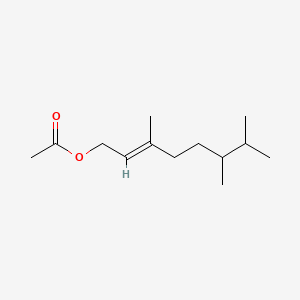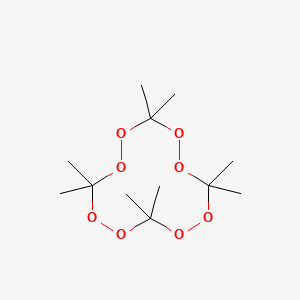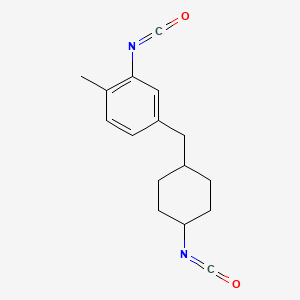
5-((4-Isocyanatocyclohexyl)methyl)-o-tolyl isocyanate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-((4-Isocyanatocyclohexyl)methyl)-o-tolyl isocyanate is a chemical compound that belongs to the class of isocyanates. Isocyanates are known for their high reactivity and are widely used in the production of polyurethanes, which are essential in various industrial applications. This compound is characterized by the presence of two isocyanate groups attached to a cyclohexyl and a tolyl group, making it a versatile intermediate in organic synthesis.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-((4-Isocyanatocyclohexyl)methyl)-o-tolyl isocyanate typically involves the reaction of 4-isocyanatocyclohexylmethylamine with o-tolyl isocyanate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The reaction conditions often include moderate temperatures and the use of solvents such as dichloromethane or toluene to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired purity of the final product.
化学反应分析
Types of Reactions
5-((4-Isocyanatocyclohexyl)methyl)-o-tolyl isocyanate undergoes various types of chemical reactions, including:
Addition Reactions: Reacts with alcohols and amines to form urethanes and ureas, respectively.
Substitution Reactions: Can undergo nucleophilic substitution reactions with nucleophiles such as water or alcohols.
Polymerization: Can polymerize to form polyurethanes, which are widely used in the production of foams, elastomers, and coatings.
Common Reagents and Conditions
Alcohols and Amines: Used in addition reactions to form urethanes and ureas.
Catalysts: Such as dibutyltin dilaurate, are often used to accelerate the reaction rates.
Solvents: Dichloromethane, toluene, and other organic solvents are commonly used to dissolve the reactants and control the reaction environment.
Major Products Formed
Urethanes: Formed from the reaction with alcohols.
Ureas: Formed from the reaction with amines.
Polyurethanes: Formed through polymerization reactions.
科学研究应用
5-((4-Isocyanatocyclohexyl)methyl)-o-tolyl isocyanate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Investigated for its potential use in drug delivery systems and as a building block for pharmaceutical compounds.
Industry: Widely used in the production of polyurethanes, which are essential in the manufacture of foams, coatings, adhesives, and elastomers.
作用机制
The mechanism of action of 5-((4-Isocyanatocyclohexyl)methyl)-o-tolyl isocyanate involves the reactivity of its isocyanate groups. These groups can react with nucleophiles such as alcohols and amines to form stable urethane and urea linkages. The molecular targets and pathways involved include the formation of covalent bonds with nucleophilic sites on other molecules, leading to the formation of larger, more complex structures.
相似化合物的比较
Similar Compounds
4,4’-Methylenebis(cyclohexyl isocyanate): Another isocyanate compound used in the production of polyurethanes.
Hexamethylene diisocyanate: Commonly used in the production of coatings and adhesives.
Toluene diisocyanate: Widely used in the manufacture of flexible foams and elastomers.
Uniqueness
5-((4-Isocyanatocyclohexyl)methyl)-o-tolyl isocyanate is unique due to its specific structure, which combines the reactivity of both cyclohexyl and tolyl isocyanate groups. This dual functionality allows for a broader range of chemical reactions and applications compared to other isocyanates.
属性
CAS 编号 |
92612-64-1 |
|---|---|
分子式 |
C16H18N2O2 |
分子量 |
270.33 g/mol |
IUPAC 名称 |
2-isocyanato-4-[(4-isocyanatocyclohexyl)methyl]-1-methylbenzene |
InChI |
InChI=1S/C16H18N2O2/c1-12-2-3-14(9-16(12)18-11-20)8-13-4-6-15(7-5-13)17-10-19/h2-3,9,13,15H,4-8H2,1H3 |
InChI 键 |
OKFSMWLCRSNGEA-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=C(C=C1)CC2CCC(CC2)N=C=O)N=C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


